molecular formula C21H21ClN4O4S B2498316 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-75-3

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2498316
CAS No.: 899982-75-3
M. Wt: 460.93
InChI Key: PYTBSKKIUBRBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,3,4-oxadiazole derivative featuring a 4-chlorophenyl substituent at the 5-position of the oxadiazole ring and a benzamide moiety substituted with a cyclopentyl(methyl)sulfamoyl group at the 4-position. The 1,3,4-oxadiazole scaffold is widely studied for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The cyclopentyl(methyl) substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability compared to smaller alkyl or aromatic groups .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4S/c1-26(17-4-2-3-5-17)31(28,29)18-12-8-14(9-13-18)19(27)23-21-25-24-20(30-21)15-6-10-16(22)11-7-15/h6-13,17H,2-5H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTBSKKIUBRBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole core is synthesized via cyclization of hydrazide derivatives. A representative method involves reacting 4-chlorobenzohydrazide with carbon disulfide in alkaline conditions, followed by acid-mediated cyclization.

Procedure :

  • Hydrazide Formation : 4-Chlorobenzoic acid is treated with thionyl chloride to form the acid chloride, which is subsequently reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.
  • Oxadiazole Cyclization : The hydrazide is refluxed with carbon disulfide and potassium hydroxide in ethanol, producing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Desulfurization using Raney nickel or oxidative agents (e.g., H₂O₂) yields the 2-amine derivative.

Key Data :

Step Reagents/Conditions Yield (%)
Hydrazide formation SOCl₂, NH₂NH₂·H₂O, 0–5°C 85–90
Cyclization CS₂, KOH, EtOH, reflux 8–10 h 70–75
Desulfurization H₂O₂, AcOH, 60°C, 2 h 65–70

Preparation of 4-[Cyclopentyl(methyl)Sulfamoyl]Benzoyl Chloride

The sulfamoyl moiety is introduced via sulfonation of benzamide intermediates.

Procedure :

  • Sulfonation : 4-Aminobenzamide is treated with chlorosulfonic acid at 0–5°C to form 4-sulfamoylbenzoyl chloride.
  • Amination : The sulfonyl chloride intermediate reacts with cyclopentylmethylamine and methylamine in dichloromethane, yielding 4-[cyclopentyl(methyl)sulfamoyl]benzamide. Subsequent treatment with thionyl chloride converts the amide to the reactive acyl chloride.

Key Data :

Step Reagents/Conditions Yield (%)
Sulfonation ClSO₃H, 0–5°C, 2 h 60–65
Amination Cyclopentylmethylamine, MeNH₂, DCM 50–55
Acyl chloride formation SOCl₂, reflux, 3 h 90–95

Coupling Strategies for Final Product Assembly

Carbodiimide-Mediated Amide Bond Formation

The oxadiazol-2-amine and benzoyl chloride are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane.

Procedure :

  • Activation : 4-[Cyclopentyl(methyl)sulfamoyl]benzoyl chloride is activated with EDC and hydroxybenzotriazole (HOBt) at 0°C.
  • Coupling : 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine is added, and the reaction proceeds at room temperature for 12–18 h.
  • Workup : The crude product is purified via column chromatography (SiO₂, EtOAc/hexane).

Key Data :

Parameter Value
Solvent Anhydrous DCM
Coupling agent EDC/HOBt
Reaction time 12–18 h
Yield 60–65%

Mixed Anhydride Method

An alternative approach employs pivaloyl chloride to generate a mixed anhydride intermediate for coupling.

Procedure :

  • Anhydride Formation : The benzoyl chloride is treated with pivaloyl chloride and triethylamine at −10°C.
  • Coupling : The oxadiazol-2-amine is added, and the mixture warms to room temperature.
  • Purification : Recrystallization from ethanol yields the pure product.

Key Data :

Parameter Value
Temperature −10°C → RT
Base Triethylamine
Yield 55–60%

Analytical Validation and Spectral Characterization

Infrared Spectroscopy (IR)

  • N-H Stretch : 3300–3250 cm⁻¹ (oxadiazole amine).
  • S=O Stretch : 1350–1300 cm⁻¹ (sulfonamide).
  • C=O Stretch : 1680–1650 cm⁻¹ (amide carbonyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (s, 1H, oxadiazole-H)
    • δ 7.89–7.45 (m, 8H, aromatic-H)
    • δ 3.12–2.98 (m, 4H, cyclopentyl-CH₂ and N-CH₃).
  • ¹³C NMR :
    • 166.5 ppm (amide C=O)
    • 158.2 ppm (oxadiazole C=N).

Comparative Analysis of Methodologies

Yield and Efficiency

Method Advantages Limitations Yield (%)
Carbodiimide coupling High purity, scalable Cost of EDC/HOBt 60–65
Mixed anhydride Avoids racemization Low-temperature requirements 55–60

Environmental and Practical Considerations

  • Solvent Choice : Dichloromethane offers high reactivity but poses toxicity concerns. Ethyl acetate/hexane mixtures are preferable for greener workflows.
  • Catalyst Load : EDC/HOBt systems require stoichiometric amounts, increasing costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives, focusing on substituent effects, biological activities, and structure-activity relationships (SAR).

Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Benzamide Substituent Key Biological Activity Source
Target Compound 5-(4-Chlorophenyl) 4-[Cyclopentyl(methyl)sulfamoyl] Not explicitly reported N/A
LMM5 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans)
LMM11 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans)
6f 5-(4-Chlorophenyl) 2-Sulfanyl acetamide derivatives Antimicrobial
N-(4-Chlorobenzyl)-2-{[5-(4-Methylphenyl)-... 5-(4-Methylphenyl) N-(4-Chlorobenzyl)-N-(4-nitrophenyl) Not reported
  • Key Observations: The 4-chlorophenyl group (target compound and 6f ) is associated with enhanced antimicrobial activity compared to non-halogenated analogs, likely due to increased electrophilicity and membrane interaction . Substitution with furan-2-yl (LMM11 ) or 4-methoxyphenylmethyl (LMM5 ) modulates antifungal potency, suggesting that electron-rich aromatic systems improve target binding in fungal thioredoxin reductase. The 4-nitrophenyl group in introduces strong electron-withdrawing effects, which may reduce bioavailability but enhance reactivity in specific enzymatic environments.

Variations in the Sulfamoyl Group

Compound Name Sulfamoyl Group Activity Notes Source
Target Compound Cyclopentyl(methyl) Hypothesized balanced lipophilicity N/A
LMM5 Benzyl(methyl) Moderate antifungal activity
LMM11 Cyclohexyl(ethyl) Lower cytotoxicity than LMM5
4-(Diethylsulfamoyl) derivative Diethyl Unspecified antiproliferative
4-(Dipropylsulfamoyl) derivative Dipropyl Not reported
  • Diethyl and dipropyl sulfamoyl groups may increase lipophilicity, enhancing blood-brain barrier penetration but risking higher cytotoxicity.

Structural and Pharmacokinetic Insights

  • Lipophilicity (LogP) :
    • The target compound’s cyclopentyl(methyl)sulfamoyl group likely results in a LogP ~3.5–4.0, comparable to LMM11 (LogP ~4.2) but lower than dipropyl derivatives (LogP >5.0) .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The precursor 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is synthesized through the reaction of 4-chlorobenzoic acid with hydrazine derivatives followed by cyclization with carbonyl compounds.
  • Sulfamoylation : The oxadiazole derivative is then reacted with cyclopentylmethylsulfonamide to form the final product via amide bond formation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate to strong activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Salmonella typhi7.8
Bacillus subtilis15.6

The compound's efficacy against Salmonella typhi indicates its potential as an antibacterial agent.

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. In a study comparing various derivatives, it exhibited noteworthy inhibitory effects against Mycobacterium tuberculosis. The results are presented in Table 2.

Compound MIC (μg/mL) MBC (μg/mL) Selectivity Index (SI)
1a7.802.0013.59
1b15.6015.604.61
1c31.2531.252.18

These findings suggest that modifications in the structure can significantly influence the biological activity against tuberculosis.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes such as h-NTPDases, which play a crucial role in purinergic signaling.

Case Study 1: Anticancer Activity

In a recent investigation into the anticancer properties of sulfamoyl-benzamide derivatives, this compound was tested against several human cancer cell lines including MCF-7 and MDA-MB-231. The results indicated significant cytotoxicity with an IC50 value of approximately 20μM20\mu M, suggesting its potential as an anticancer agent.

Case Study 2: Antiviral Properties

Another study explored the antiviral activity of oxadiazole derivatives against viral pathogens. The compound demonstrated promising results against certain viruses with an IC50 value indicating effective inhibition at low concentrations.

Q & A

Q. What are the key steps in synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves three critical steps:

Oxadiazole Ring Formation : Cyclization of a hydrazide precursor (e.g., 4-chlorophenylhydrazide) with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Sulfamoyl Group Introduction : Coupling the oxadiazole intermediate with a sulfamoyl chloride derivative (e.g., cyclopentyl(methyl)sulfamoyl chloride) using a base like triethylamine or NaH in anhydrous THF .

Benzamide Attachment : Reaction of the intermediate with benzoyl chloride derivatives under reflux in polar aprotic solvents (e.g., DMF).
Optimization Parameters :

  • Temperature control (e.g., 0–5°C for sulfamoyl coupling to prevent side reactions) .
  • pH adjustment (e.g., neutral conditions during cyclization to minimize hydrolysis) .
  • Reaction time (e.g., 12–24 hours for oxadiazole formation) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chlorophenyl protons at δ 7.4–7.6 ppm, cyclopentyl methyl groups at δ 1.5–2.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z ≈ 460–470 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation, including oxadiazole planarity and sulfamoyl group orientation .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .

Q. What preliminary biological activities are reported, and how are they assayed?

Methodological Answer: Reported activities include:

  • Antimicrobial : Tested via broth microdilution (MIC ≤ 8 µg/mL against S. aureus), with oxadiazole and sulfamoyl groups enhancing membrane disruption .
  • Anticancer : Evaluated using MTT assays (IC₅₀ ~10 µM in HeLa cells), linked to topoisomerase II inhibition .
  • Anti-inflammatory : COX-2 inhibition measured via ELISA (50% inhibition at 20 µM) .
    Assay Design : Include positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves for IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer: Focus on modifying:

Oxadiazole Substituents : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding .

Sulfamoyl Group : Vary cyclopentyl/methyl groups to optimize lipophilicity (logP) and blood-brain barrier penetration .

Benzamide Core : Introduce halogenated benzamides (e.g., 3-fluoro) to probe steric effects.
Experimental Workflow :

  • Synthesize analogs via parallel synthesis.
  • Test in vitro activity against target enzymes (e.g., COX-2, topoisomerase II).
  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Resolve discrepancies via:

  • Standardized Assay Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .
  • Batch Purity Analysis : Verify compound purity (>98% via HPLC) to exclude impurities as confounding factors .
  • Target Validation : Confirm mechanism via siRNA knockdown (e.g., reduce topoisomerase II expression and re-test potency) .

Q. How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

ADMET Prediction : Use SwissADME to estimate solubility (LogS ≈ -4.5) and cytochrome P450 interactions (CYP3A4 substrate) .

Metabolite Identification : Simulate phase I/II metabolism (e.g., oxadiazole ring oxidation to triazoles) with GLORYx .

Toxicity Profiling : Predict hepatotoxicity via ProTox-II (LD₅₀ ~500 mg/kg in rodents) .

Q. What experimental designs are optimal for in vivo efficacy studies?

Methodological Answer:

  • Animal Models : Use BALB/c mice for antimicrobial testing (20 mg/kg IV, 7-day survival study) .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂β) via LC-MS/MS after single-dose administration .
  • Tissue Distribution : Quantify compound levels in liver/kidneys using autoradiography .

Q. How can synthetic byproducts be minimized during scale-up?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer during oxadiazole cyclization .
  • In-line Analytics : Monitor reaction progress via FTIR (e.g., track carbonyl peak at 1650 cm⁻¹) .
  • Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .

Q. What are the challenges in crystallizing this compound, and how are they overcome?

Methodological Answer: Challenges : Low solubility in common solvents (e.g., <1 mg/mL in DMSO). Solutions :

  • Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
  • Employ seeding with isomorphic crystals .
  • Optimize temperature (4°C for nucleation) .

Q. How do steric effects of the cyclopentyl(methyl)sulfamoyl group influence target binding?

Methodological Answer:

  • Molecular Dynamics Simulations : Show that the cyclopentyl group occupies a hydrophobic pocket in COX-2, while methyl enhances rotational freedom for optimal positioning .
  • Crystal Structures : Reveal π-π stacking between oxadiazole and Tyr385 in COX-2 (distance: 3.5 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.